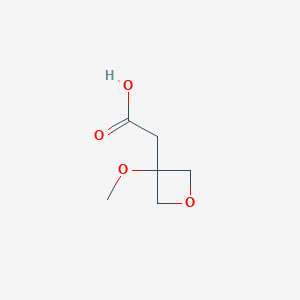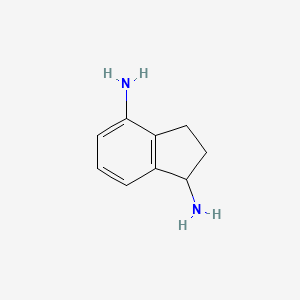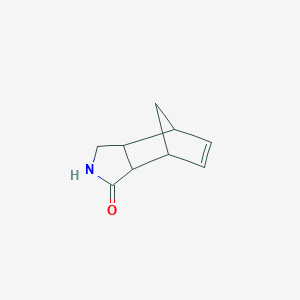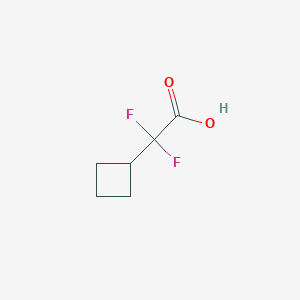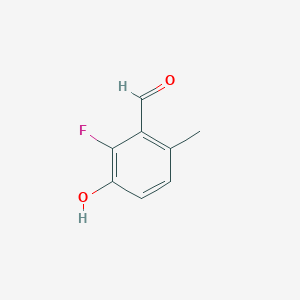
Indan-1,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indan-1,7-diamine is an organic compound characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with two amine groups attached at the first and seventh positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Indan-1,7-diamine typically involves the reduction of indan-1,7-dione using suitable reducing agents. One common method is the catalytic hydrogenation of indan-1,7-dione in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions: Indan-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Nitroso-indan-1,7-diamine, nitro-indan-1,7-diamine.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, and other derivatives.
科学的研究の応用
Indan-1,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of Indan-1,7-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and nucleic acids, potentially modulating their activity. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Indan-1,3-diamine: Similar structure but with amine groups at the first and third positions.
Indan-1,2-diamine: Amine groups at the first and second positions.
Indan-1,4-diamine: Amine groups at the first and fourth positions.
Uniqueness: Indan-1,7-diamine is unique due to the specific positioning of its amine groups, which can influence its reactivity and interactions with other molecules. This distinct arrangement allows for unique applications and properties compared to its structural analogs.
特性
IUPAC Name |
2,3-dihydro-1H-indene-1,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCLIXKLPCQJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






